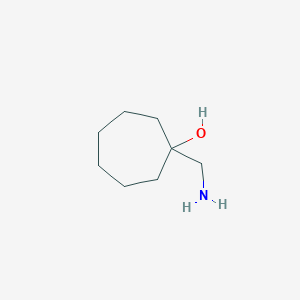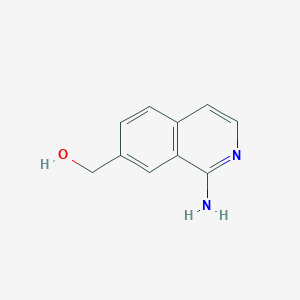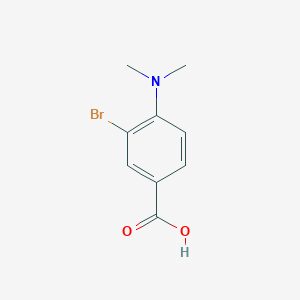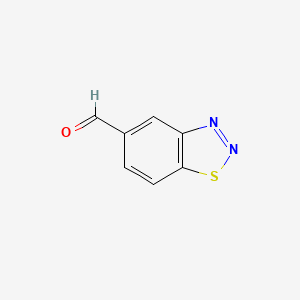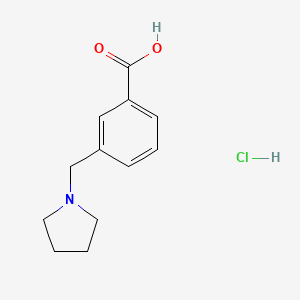
3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives can involve multi-component reactions, as seen in the synthesis of a penta-substituted pyrrole derivative using a natural hydroxyapatite catalyzed reaction . Similarly, the synthesis of benzoic acid derivatives, such as those mentioned in the first paper, involves the substitution of hydroxyl hydrogens with other moieties . These methods could potentially be adapted for the synthesis of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized using spectroscopic techniques like NMR, FT-IR, and X-ray crystallography . For instance, the crystal and molecular structures of cognition activators related to pyrrolidine were determined by X-ray analysis, and their conformations were deduced from theoretical calculations . These techniques would be essential for confirming the structure of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride once synthesized.
Chemical Reactions Analysis
Pyrrole and pyrrolidine derivatives can undergo various chemical reactions. For example, benzo[e]pyrrolo[3,2-g]indole-2,9-dicarboxylic acid dichloride was condensed with amines and phenols to yield diamides and activated diesters . Similarly, 3-Hydroxy-3-pyrrolin-2-ones were reacted with binucleophiles like hydrazine hydrate to form new compounds . These reactions demonstrate the reactivity of the pyrrole ring and could provide insights into the chemical behavior of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrrole ring can affect the compound's stability, reactivity, and spectral properties . Theoretical studies, such as density functional theory (DFT), can predict these properties and provide a deeper understanding of the compound's behavior . The physical and chemical properties of 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride would need to be analyzed in a similar manner to fully characterize the compound.
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Phase and Polymerization
- Fixation of Multilayered Structures : A study focused on a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, which formed monotropic smectic A liquid crystal phases when complexed with various dipyridyl compounds. The polymerization of these complexes maintained their multilayered structures, demonstrating potential applications in creating stable liquid-crystalline structures for material science applications (Kishikawa, Hirai, & Kohmoto, 2008).
Lanthanide-based Coordination Polymers
- Syntheses, Crystal Structures, and Photophysical Properties : Research into aromatic carboxylic acids, like 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, has led to the development of lanthanide coordination compounds. These compounds exhibit significant potential in optical materials due to their structured photophysical properties and luminescence efficiencies (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Hydrogen-Bonded Co-Crystals
- Co-Crystal Structure of Benzoic Acid and Zwitterionic L-Proline : The study of benzoic acid co-crystallizing with l-proline highlights the use of non-centrosymmetric co-crystallization to form crystals in a chiral space group, revealing insights into molecular interactions and crystal engineering (Chesna, Cox, Basso, & Benedict, 2017).
Nonlinear Optical Materials
- Rational Design Based on 2D Coordination Networks : Zinc(II) and cadmium(II) coordination networks with m-pyridinecarboxylate ligands have been synthesized to form acentric 2D grids, aiming at the development of polar solids for nonlinear optical applications. This research provides a foundation for designing materials with significant second harmonic generation efficiencies (Evans & Lin, 2001).
Synthesis and Biological Cytotoxicity of Complexes
- Palladium(II) and Platinum(II) Complexes : New ligands based on pyrazolylmethyl benzoic acid were synthesized, leading to the formation of metal-organic complexes with palladium(II) and platinum(II). These complexes have been studied for their solid-state characterizations and potential cytotoxicity against cancer cell lines, showcasing the intersection of coordination chemistry and biomedical research (McKay et al., 2016).
Eigenschaften
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORITTZEFSYNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594626 | |
| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride | |
CAS RN |
887922-93-2 | |
| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








